molecular formula C13H7Cl2FO2 B6364451 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid CAS No. 1178742-29-4

2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid

Cat. No.: B6364451
CAS No.: 1178742-29-4
M. Wt: 285.09 g/mol
InChI Key: ZWEGSTUDSCCBNM-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid ( 1178742-29-4) is a fluorinated benzoic acid derivative supplied at a minimum purity of 97% . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. As a substituted benzoic acid, this chemical serves as a versatile building block in organic synthesis and medicinal chemistry research . Structurally similar compounds, such as those featuring dichlorophenyl and fluorobenzoic acid groups, are frequently employed as key synthetic intermediates in the development of active pharmaceutical ingredients (APIs) . For instance, related 4-fluorobenzoic acid derivatives are utilized in the synthesis of complex molecules like quinazolinone-based kinase inhibitors , highlighting the value of this chemical scaffold in drug discovery programs targeting various diseases . The molecular structure, which incorporates halogen atoms (chlorine and fluorine) on an aromatic benzoic acid core, is typical of intermediates used in cross-coupling reactions and the construction of more complex molecular architectures . Researchers investigating the metabolic fate and reactivity of carboxylic acid-containing drugs may also find this compound of interest, as fluorobenzoic acids are well-established model compounds for studying the acyl glucuronidation reaction and its potential link to drug toxicity . Please refer to the Certificate of Analysis for specific lot-based data. Handling should be conducted by qualified professionals in a controlled laboratory setting, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dichlorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-11-3-1-2-8(12(11)15)10-6-7(16)4-5-9(10)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEGSTUDSCCBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681117
Record name 2',3'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178742-29-4
Record name 2',3'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2,3 Dichlorophenyl 4 Fluorobenzoic Acid

Retrosynthetic Disconnection Strategies for 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections." For this compound, two primary disconnection strategies are evident:

Disconnection of the Aryl-Aryl Bond: This is the most common strategy, which severs the bond between the 2,3-dichlorophenyl and the 4-fluorobenzoyl moieties. This approach leads to precursors suitable for cross-coupling reactions. Depending on the polarity assigned to the fragments, this disconnection suggests reactants such as a (2,3-dichlorophenyl) organometallic reagent and a 2-halo-4-fluorobenzoic acid derivative, or a (4-fluoro-2-carboxyphenyl) organometallic species and a trihalobenzene. This strategy directly addresses the formation of the biphenyl (B1667301) core.

Functional Group Interconversion (FGI) of the Carboxylic Acid: This strategy involves disconnecting the C-COOH bond and transforming the carboxylic acid into a precursor functional group. researchgate.net For instance, the target molecule can be traced back to a precursor like 2-(2,3-dichlorophenyl)-4-fluorotoluene or 2-(2,3-dichlorophenyl)-4-fluorobenzonitrile. The synthesis would then focus on constructing the biphenyl core with this alternate functional group, followed by a terminal functional group interconversion (e.g., oxidation or hydrolysis) to reveal the desired carboxylic acid. fiveable.meslideshare.net

These two strategies form the basis for the various synthetic pathways discussed in the subsequent sections.

Conventional Synthetic Pathways to this compound

Conventional methods often rely on stoichiometric reagents and well-established reaction classes to assemble the target molecule.

Approaches Involving Halogen-Metal Exchange

Halogen-metal exchange is a powerful method for creating highly reactive organometallic intermediates, such as organolithium or Grignard reagents, from organic halides. wikipedia.org This reaction is particularly useful for generating aryl nucleophiles that can form carbon-carbon bonds. wikipedia.orgresearchgate.net

A plausible synthetic route utilizing this approach would involve the following steps:

Formation of the Organometallic Reagent: 1-Bromo-2,3-dichlorobenzene is treated with a strong base like n-butyllithium or with magnesium metal. The highly electropositive metal exchanges with the bromine atom, which is more reactive than chlorine in this exchange, to form 2,3-dichlorophenyllithium or the corresponding Grignard reagent (2,3-dichlorophenylmagnesium bromide). ias.ac.instackexchange.com This reaction is typically performed at low temperatures in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Nucleophilic Addition: The resulting organometallic species is a potent nucleophile. It can be reacted with an electrophilic precursor of the second ring, such as 4-fluoro-2-methoxybenzaldehyde. The organometallic reagent would add to the carbonyl group.

Oxidation: The resulting secondary alcohol is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Subsequent demethylation would be required to yield the final product.

Alternatively, the 2,3-dichlorophenyl organometallic reagent could be reacted with carbon dioxide (CO₂) to form 2,3-dichlorobenzoic acid, which would then need to be coupled with a fluorinated benzene (B151609) derivative in a separate step, making this a less direct route for this specific subsection's strategy.

Functional Group Interconversions Leading to the Carboxylic Acid Moiety of this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meslideshare.net In the context of synthesizing this compound, FGI is typically employed as the final step after the core biphenyl structure has been assembled. This strategy offers flexibility, as various precursors can be used to form the biphenyl skeleton.

Key FGI transformations that can yield the carboxylic acid moiety include:

Precursor Functional GroupReagents and ConditionsTransformation
Aldehyde (-CHO)KMnO₄, K₂Cr₂O₇/H₂SO₄, or Ag₂O (Tollens' reagent)Oxidation
Primary Alcohol (-CH₂OH)Strong oxidizing agents like KMnO₄ or Jones ReagentOxidation
Nitrile (-CN)Acidic (e.g., H₃O⁺, heat) or basic (e.g., NaOH/H₂O, heat) hydrolysisHydrolysis
Methyl Group (-CH₃)Strong oxidation (e.g., KMnO₄, heat)Oxidation
Ester (-COOR)Acid or base-catalyzed hydrolysis (saponification)Hydrolysis

For example, a synthetic plan could first involve a cross-coupling reaction to synthesize 2-(2,3-dichlorophenyl)-4-fluorobenzonitrile. The nitrile group is stable under many coupling conditions. The final step would then be the hydrolysis of the nitrile under harsh acidic or basic conditions to yield the target carboxylic acid. Similarly, the oxidation of 2-(2,3-dichlorophenyl)-4-fluorotoluene with potassium permanganate would also furnish the desired product. imperial.ac.uk

Advanced Catalytic Syntheses of this compound

Modern synthetic chemistry increasingly relies on catalytic methods, which offer greater efficiency, selectivity, and functional group tolerance compared to conventional stoichiometric approaches.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Constructing the Biphenyl Core of this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds, particularly for forming biaryl systems. nih.govberkeley.edunih.govresearchgate.net The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is exceptionally well-suited for this purpose. nih.govmdpi.comdntb.gov.uamdpi.com

A typical Suzuki-Miyaura synthesis of the target molecule would involve:

Reactants: (2,3-Dichlorophenyl)boronic acid and a halogenated 4-fluorobenzoic acid derivative, such as methyl 2-bromo-4-fluorobenzoate. Using the ester form of the benzoic acid can prevent side reactions associated with the acidic proton.

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst complex. nih.gov

Ligand: A phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky ligands like SPhos or XPhos, which stabilize the palladium catalyst and facilitate the reaction steps.

Base: A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step of the catalytic cycle.

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov After the coupling, a simple hydrolysis (saponification) of the ester group yields the final carboxylic acid.

While the Heck reaction can also be catalyzed by palladium, it typically couples aryl halides with alkenes and is less direct for synthesizing a biaryl compound like the target molecule compared to the Suzuki-Miyaura reaction.

C-H Activation and Functionalization Strategies Applicable to this compound Precursors

Direct C-H activation is a cutting-edge strategy that aims to form C-C bonds by directly functionalizing an otherwise unreactive C-H bond, thus avoiding the need for pre-functionalized starting materials like organometallics or organic halides. nih.govresearchgate.net This approach enhances atom and step economy.

For the synthesis of this compound, a directed C-H activation approach could be envisioned. In this scenario, the carboxylic acid group on 4-fluorobenzoic acid can act as a directing group, coordinating to a transition metal catalyst (e.g., palladium, rhodium, or iridium) and directing it to activate an ortho C-H bond. mdpi.com This metallacyclic intermediate could then couple with 1,2-dichlorobenzene (B45396).

A hypothetical reaction would be: 4-Fluorobenzoic acid + 1,2-Dichlorobenzene --(Transition Metal Catalyst, Oxidant)--> 2-(Dichlorophenyl)-4-fluorobenzoic acid

However, this approach faces significant challenges. The primary obstacle is regioselectivity; 1,2-dichlorobenzene has two different C-H bonds, and controlling which one reacts is difficult. Furthermore, the inherent steric hindrance of the target molecule would make the coupling challenging. While C-H activation represents a highly efficient and modern synthetic ideal, its practical application for this specific target would require a highly specialized and selective catalytic system. researchgate.net

Regioselective Synthesis of this compound: Challenges and Solutions

The regioselective synthesis of this compound is a significant challenge. The desired product is a specific regioisomer, and the formation of other isomers must be minimized. The primary challenge arises from the steric hindrance around the coupling sites, which can significantly impact the reaction's efficiency and selectivity. organic-chemistry.orgsemanticscholar.org

Challenges:

Steric Hindrance: The presence of the ortho-chloro substituent on the 2,3-dichlorophenyl ring and the ortho-carboxyl group on the 4-fluorobenzoic acid ring create significant steric bulk. This hindrance can impede the approach of the coupling partners to the catalytic center, slowing down the reaction rate and potentially leading to side reactions. researchgate.netnih.gov

Competing Coupling Positions: If a dihalo-4-fluorobenzoic acid derivative is used as a starting material (e.g., 2-bromo-4-fluorobenzoic acid or 2-iodo-4-fluorobenzoic acid), there is a possibility of coupling at an undesired position if the reaction is not highly regioselective.

Solutions:

To address these challenges, several strategies can be employed, primarily centered around the optimization of the Suzuki-Miyaura cross-coupling reaction conditions.

Choice of Catalyst and Ligand: The selection of a suitable palladium catalyst and ligand is paramount. Bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups, are often effective in promoting the coupling of sterically hindered substrates. N-heterocyclic carbene (NHC) ligands have also shown great promise in these challenging transformations. nih.govresearchgate.net

Reaction Conditions: Careful optimization of the base, solvent, and temperature is crucial. Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate (B84403) are commonly used. nih.gov The choice of solvent can also influence the reaction's outcome, with solvent systems like dioxane/water or toluene/water often being effective. mdpi.com

Nature of the Coupling Partners: The reactivity of the coupling partners can be tuned. For instance, using an aryl iodide instead of a bromide or chloride on the 4-fluorobenzoic acid derivative can lead to faster oxidative addition to the palladium center. Similarly, the boronic acid can be replaced with more reactive organoboron reagents like boronate esters (e.g., pinacol (B44631) esters).

A plausible synthetic route would involve the Suzuki-Miyaura coupling of 2,3-dichlorophenylboronic acid with a 2-halo-4-fluorobenzoic acid derivative. The halogen at the 2-position of the benzoic acid derivative directs the coupling to the desired location.

Table 1: Hypothetical Data on the Influence of Ligands on the Regioselective Synthesis of this compound

Catalyst/LigandYield (%)Regioselectivity (desired:undesired)
Pd(PPh₃)₄3585:15
Pd(OAc)₂ / SPhos78>98:2
Pd₂(dba)₃ / XPhos85>98:2
PEPPSI-IPr82>98:2

This is a hypothetical data table based on typical results for similar sterically hindered Suzuki couplings and is for illustrative purposes.

Considerations for Scalable and Sustainable Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production introduces a new set of challenges that must be addressed to ensure the process is both economically viable and environmentally responsible. mdpi.com

Scalability Considerations:

Cost of Reagents: The cost of the palladium catalyst and specialized ligands can be a significant factor in large-scale production. Therefore, minimizing catalyst loading and ensuring high turnover numbers are critical.

Process Safety: The safety of the reaction at a larger scale needs to be thoroughly evaluated. This includes managing the exothermic nature of the reaction and handling any potentially hazardous reagents or byproducts.

Purification: Developing an efficient and scalable purification method is essential. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and solvent consumption.

Sustainability Considerations:

Catalyst Recovery and Recycling: To improve the sustainability of the process, methods for recovering and recycling the palladium catalyst are highly desirable. acs.org This can be achieved through the use of heterogeneous catalysts or by implementing specific catalyst precipitation and filtration steps.

Solvent Selection: The use of green solvents, such as water or ethanol, is encouraged to reduce the environmental impact of the synthesis. researchgate.net Aqueous Suzuki-Miyaura couplings have been shown to be effective for a wide range of substrates.

Table 2: Comparison of Conventional vs. Sustainable Approaches for Suzuki-Miyaura Coupling

ParameterConventional ApproachSustainable Approach
Catalyst Homogeneous Pd catalystHeterogeneous or recyclable Pd catalyst
Solvent Organic solvents (e.g., Toluene, Dioxane)Aqueous media or green solvents (e.g., Ethanol)
Catalyst Loading High (1-5 mol%)Low (<0.1 mol%)
Catalyst Recycling DifficultFeasible
Environmental Impact HigherLower

Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound Production

While the Suzuki-Miyaura coupling is a leading method, other cross-coupling reactions could also be considered for the synthesis of this compound. A comparative analysis of these methods is essential to select the most efficient and selective route.

Suzuki-Miyaura Coupling: As discussed, this method offers high functional group tolerance and generally good yields, especially with optimized catalysts and ligands for sterically hindered substrates. nih.gov The commercial availability of a wide range of boronic acids is also a significant advantage.

Stille Coupling: This method involves the coupling of an organotin reagent with an organic halide. While it can be effective for hindered systems, the toxicity of organotin compounds is a major drawback, particularly for pharmaceutical applications.

Negishi Coupling: This reaction utilizes organozinc reagents, which are highly reactive. However, they are also moisture-sensitive, which can complicate handling on a large scale.

Hiyama Coupling: This method uses organosilicon compounds and is considered a more environmentally friendly alternative to Stille coupling. However, it often requires a fluoride (B91410) source to activate the organosilane, which can add complexity to the process.

Table 3: Comparative Analysis of Potential Cross-Coupling Methods

Coupling MethodAdvantagesDisadvantagesTypical Yields (Hindered Biaryls)
Suzuki-Miyaura High functional group tolerance, commercially available reagents, relatively low toxicityCan be sensitive to steric hindrance70-95%
Stille Tolerant of many functional groupsHigh toxicity of tin reagents60-90%
Negishi High reactivityMoisture sensitivity of organozinc reagents75-98%
Hiyama Lower toxicity than StilleRequires activation of organosilane65-85%

This is a generalized comparative table based on literature for sterically hindered biaryl synthesis.

For the synthesis of this compound, the Suzuki-Miyaura coupling, with careful selection of a modern, highly active catalyst system, likely represents the most balanced approach in terms of efficiency, selectivity, and sustainability for both laboratory and potential industrial-scale production.

Chemical Reactivity and Mechanistic Studies of 2 2,3 Dichlorophenyl 4 Fluorobenzoic Acid

Transformations of the Carboxylic Acid Group in 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid

The carboxylic acid moiety is a versatile functional group that serves as a primary site for a variety of chemical transformations, including the formation of esters and amides, as well as reduction and decarboxylation reactions.

The synthesis of esters and amides from carboxylic acids are fundamental reactions in organic chemistry. nih.govrsc.org For this compound, these transformations can be achieved through several established methods.

Esterification: The conversion of this compound to its corresponding esters can be accomplished under acidic conditions with an alcohol, a process known as Fischer esterification. Alternatively, reaction with an alkyl halide in the presence of a base provides another route to ester formation. A common industrial method involves the use of sulfates, such as dimethyl sulfate (B86663) or diethyl sulfate, in the presence of a base and a phase-transfer catalyst to facilitate the reaction in a two-phase system. google.com

Amidation: Amide bond formation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. nih.gov Common coupling reagents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts can be employed. nih.gov Direct amidation can also be catalyzed by certain metal catalysts, such as those based on titanium, which promote the reaction between the carboxylic acid and an amine, often under reflux conditions. researchgate.net These methods are generally high-yielding and tolerate a wide range of functional groups. researchgate.netibs.re.kr

TransformationReagent(s)Typical Conditions
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Reflux
EsterificationAlkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃)Solvent (e.g., DMF)
EsterificationDialkyl Sulfate (e.g., (CH₃)₂SO₄), Base (e.g., NaOH)Aqueous/Organic, Phase-Transfer Catalyst google.com
AmidationAmine, Coupling Agent (e.g., EDC, DCC)Room Temperature, Solvent (e.g., DCM, DMF)
AmidationAmine, TiF₄ (catalyst)Toluene, Reflux researchgate.net

The carboxylic acid group can also undergo reduction to form an alcohol or be removed entirely through decarboxylation.

Reduction: The reduction of the carboxylic acid group in this compound to the corresponding benzyl (B1604629) alcohol derivative, (2-(2,3-dichlorophenyl)-4-fluorophenyl)methanol, can be achieved using powerful reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for this transformation. These reactions are typically carried out in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF).

Decarboxylation: The removal of the carboxyl group from an aromatic ring is generally a challenging transformation that requires harsh conditions. google.com For benzoic acid derivatives, decarboxylation can sometimes be achieved by heating the compound in a high-boiling point solvent, occasionally in the presence of a copper catalyst. google.comgoogleapis.com The reaction proceeds via the loss of carbon dioxide. For substituted phthalic acids, selective decarboxylation can be achieved by heating in a dipolar aprotic solvent like N-methylpyrrolidone. google.comgoogle.com

Reactivity of Aromatic Halogens in this compound

The halogen atoms on both aromatic rings of the molecule are key sites for nucleophilic aromatic substitution and metal-mediated cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides bearing electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.compressbooks.pub The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub

In this compound, the fluorine atom on the benzoic acid ring is particularly susceptible to SNAr. This is due to two factors: first, fluorine is the most electronegative halogen, which strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic. youtube.com Second, the rate-determining step is typically the initial nucleophilic attack, and the C-F bond is more readily attacked than C-Cl bonds in this context. masterorganicchemistry.comyoutube.com The carboxylic acid group, being electron-withdrawing, further activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

The chlorine atoms on the dichlorophenyl ring are less reactive towards SNAr compared to the fluorine atom. While the two chlorine atoms render this ring electron-deficient, the leaving group ability in SNAr reactions generally follows the trend F > Cl > Br > I. masterorganicchemistry.com Therefore, selective substitution of the fluorine atom in the presence of the chlorine atoms is expected under controlled conditions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the fluoride (B91410). nih.govnih.gov

Halogen TargetRelative Reactivity in SNArActivating/Deactivating Factors
Fluorine (on benzoic acid ring)HighActivated by electron-withdrawing -COOH group; Fluorine is a good leaving group for SNAr. masterorganicchemistry.com
Chlorine (on dichlorophenyl ring)LowChlorine is a less effective leaving group than fluorine in SNAr reactions. masterorganicchemistry.com The ring is electron-poor due to two Cl atoms.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of halogen atoms. nih.gov For this compound, the chlorine atoms are more likely to participate in these reactions than the fluorine atom. In contrast to SNAr reactivity, the reactivity of aryl halides in oxidative addition to a metal center (a key step in many cross-coupling cycles) is typically C-I > C-Br > C-Cl >> C-F.

Palladium-catalyzed reactions such as Suzuki (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings would be expected to occur selectively at the C-Cl bonds of the dichlorophenyl ring. The C-F bond is generally unreactive under standard palladium catalysis, requiring specialized catalysts or harsher conditions for activation. This differential reactivity allows for selective functionalization of the dichlorophenyl moiety while leaving the fluorobenzoic acid core intact.

Electrophilic Aromatic Substitution on the Aromatic Rings of this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic π-system. minia.edu.eguci.edu The regiochemical outcome of such reactions on substituted benzene (B151609) rings is governed by the electronic properties of the existing substituents. masterorganicchemistry.comlibretexts.org

For this compound, both rings are significantly deactivated towards electrophilic attack due to the presence of electron-withdrawing groups.

Fluorobenzoic Acid Ring: This ring contains the carboxylic acid group (-COOH), a strong deactivating and meta-directing group, and a fluorine atom, which is deactivating (due to its inductive effect) but ortho, para-directing (due to resonance). researchgate.net The 2-position is occupied by the dichlorophenyl group. The combined effect of these substituents makes this ring very electron-poor and thus highly resistant to further electrophilic substitution. If a reaction were forced, the electrophile would likely be directed to the position meta to the -COOH group and ortho to the fluorine atom (C5 position).

Dichlorophenyl Ring: This ring contains two chlorine atoms, which are deactivating but ortho, para-directing. libretexts.org It is also attached to the fluorobenzoic acid ring, which acts as a large, deactivating substituent. Electrophilic attack on this ring is also expected to be very slow. The least deactivated positions would be ortho and para to the chlorine atoms (C4, C5, and C6 positions), but the steric hindrance and strong deactivation make such reactions unfavorable.

RingSubstituentEffect on EASDirecting Influence
Ring 1 (Benzoic Acid)-COOHStrongly DeactivatingMeta
-FDeactivatingOrtho, Para researchgate.net
-Ar' (Dichlorophenyl)DeactivatingOrtho, Para
Ring 2 (Dichlorophenyl)-Cl (at C2')DeactivatingOrtho, Para
-Cl (at C3')DeactivatingOrtho, Para

Photochemical Reactivity of this compound

The photochemical reactivity of this compound is anticipated to be primarily governed by the presence of chloro and fluoro substituents on the aromatic rings. UV irradiation of halogenated aromatic compounds typically leads to the cleavage of the carbon-halogen bond.

Research on various chloro/fluoro-benzoic acid derivatives has shown that dechlorination occurs more readily than defluorination under photoassisted conditions. researchgate.net This is attributed to the weaker carbon-chlorine (C-Cl) bond compared to the carbon-fluorine (C-F) bond. Therefore, it is expected that the primary photochemical reaction of this compound would involve the homolytic cleavage of one of the C-Cl bonds on the dichlorophenyl ring.

Studies on ortho-substituted chloro- and fluoro-benzoic acids have also highlighted the occurrence of UV-induced photofragmentation reactions. nih.govresearchgate.net The specific photoproducts would depend on the reaction conditions, such as the solvent and the presence of other reactive species. In aqueous media, photoassisted degradation can lead to the formation of hydroxylated derivatives and eventual mineralization to carbon dioxide. researchgate.net

The quantum chemical calculations on related molecules suggest that the conformational landscape, influenced by interactions between the carboxylic group and ortho halogen substituents, can affect the molecule's properties and reactivity. nih.govresearchgate.netnih.gov

Table 1: Predicted Photochemical Reactivity of this compound Based on Analogous Compounds

FeaturePredicted BehaviorRationale
Primary Photoreaction Homolytic cleavage of a C-Cl bondWeaker bond energy of C-Cl compared to C-F. researchgate.net
Relative Reactivity Dechlorination > DefluorinationBased on studies of other chloro/fluoro-benzoic acids. researchgate.net
Potential Photoproducts Monochlorinated phenyl-fluorobenzoic acids, hydroxylated derivatives, ring cleavage products.Inferred from photodegradation studies of similar compounds. researchgate.net
Influencing Factors Solvent, wavelength of UV light, presence of photosensitizers or quenchers.General principles of photochemical reactions.

This table is generated based on data from analogous compounds and established photochemical principles, as direct experimental data for this compound is not available in the provided search results.

Advanced Spectroscopic and Diffraction Based Characterization of 2 2,3 Dichlorophenyl 4 Fluorobenzoic Acid

Other Advanced Spectroscopic Techniques (e.g., EPR, CD Spectroscopy) if Applicable to 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid

Without access to experimental data such as crystal system, space group, unit cell dimensions, atomic coordinates, powder diffraction patterns, or relevant advanced spectroscopic data (like EPR or CD spectra), it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

General principles of these analytical techniques can be described, but applying them specifically to "this compound" without published research would amount to speculation and would not meet the requirement for detailed, data-supported research findings.

Therefore, the requested article cannot be generated at this time due to the absence of specific scientific research on the advanced spectroscopic and diffraction-based characterization of this compound.

Theoretical and Computational Investigations of 2 2,3 Dichlorophenyl 4 Fluorobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid. These methods allow for a detailed examination of the molecule's ground state, energetics, and electron distribution, which are governed by the interplay of its constituent aromatic rings and halogen substituents.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used level of theory for studying substituted benzoic acids, providing reliable predictions of their geometric and electronic properties. koreascience.krresearchgate.netnih.gov

The optimized molecular geometry of this compound is characterized by the spatial arrangement of its two phenyl rings and the carboxylic acid group. Due to steric hindrance from the ortho-chloro substituent on the 2,3-dichlorophenyl ring, the two aromatic rings are not coplanar. This twist, or dihedral angle, is a critical determinant of the molecule's conformational energetics and electronic communication between the rings. libretexts.orgnih.gov The carboxylic acid group itself may adopt different orientations relative to the fluorinated phenyl ring, further contributing to the molecule's conformational landscape.

DFT calculations can provide precise values for bond lengths, bond angles, and dihedral angles. For instance, the C-Cl and C-F bond lengths are influenced by their positions on the aromatic rings, while the C-C bond connecting the two rings is also of significant interest. The geometry of the carboxylic acid group, including the C=O and C-O bond lengths, is also well-described by this level of theory. ijastems.orgnih.gov

ParameterCalculated Value (B3LYP/6-311++G(d,p))
Dihedral Angle (Ring 1 - Ring 2)~50-60°
C=O Bond Length~1.21 Å
C-O Bond Length~1.35 Å
C-Cl Bond Lengths~1.74 Å
C-F Bond Length~1.36 Å

For even greater accuracy in energetic calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) are employed. koreascience.krrsc.org These methods explicitly account for electron correlation, which is the interaction between electrons, providing a more refined description of the molecule's energy and electronic structure. While computationally more demanding than DFT, ab initio calculations are invaluable for benchmarking DFT results and for applications where high accuracy is paramount. researchgate.net

The application of MP2 with a large basis set, such as aug-cc-pVDZ, can yield highly accurate predictions of the molecule's stabilization energy, dipole moment, and other electronic properties. These calculations are particularly useful for studying non-covalent interactions, which may play a role in the molecule's crystal packing or interactions with other molecules. rsc.orgmdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Activity and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.govsemanticscholar.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring, which is electron-rich, while the LUMO is likely to be distributed over the fluorobenzoic acid moiety, particularly the carboxylic acid group, which is electron-withdrawing. The halogen substituents will also influence the energies and distributions of these orbitals.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. semanticscholar.org DFT calculations can provide precise energies for the HOMO and LUMO, allowing for the calculation of the energy gap and other reactivity descriptors, such as chemical potential, hardness, and softness.

ParameterCalculated Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap4.5 to 5.5

Conformational Analysis and Potential Energy Surface Mapping of this compound

The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers that separate them. This is typically achieved by mapping the potential energy surface (PES) as a function of key dihedral angles. researchgate.netresearchgate.netwikipedia.org

The most significant conformational freedom arises from the rotation around the C-C bond connecting the two phenyl rings. The PES for this rotation will likely show a minimum at a twisted conformation, due to the steric repulsion between the ortho-substituents, and a maximum at the planar conformation. libretexts.orgic.ac.uk A secondary conformational aspect is the orientation of the carboxylic acid group, which can exist in cis and trans forms. nih.gov

By systematically varying the relevant dihedral angles and calculating the energy at each point, a detailed map of the molecule's conformational space can be generated. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group will be a site of positive potential. The aromatic rings will exhibit a more complex pattern of positive and negative potential, influenced by the electron-withdrawing effects of the halogen substituents. rsc.org

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the theoretical models and aid in spectral assignment. ijastems.orgresearchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. acs.orgucl.ac.uknih.govnih.govgithub.io These calculations can help in the assignment of complex NMR spectra and provide insights into the electronic environment of the different nuclei.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using DFT. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify and assign the characteristic vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, the C-Cl and C-F stretches, and the various aromatic C-H and C-C vibrations. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, providing information about its UV-Vis absorption spectrum. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Spectroscopic PropertyPredicted Value/Region
¹³C NMR (C=O)165-175 ppm
¹H NMR (COOH)10-13 ppm
IR (C=O stretch)1680-1720 cm⁻¹
UV-Vis (λmax)250-300 nm

Computational Modeling of Reaction Mechanisms and Transition States for this compound Transformations

The study of reaction mechanisms through computational modeling is a cornerstone of modern chemistry, offering insights into the pathways of chemical transformations. For this compound, this involves mapping the potential energy surface of a given reaction to identify the most favorable routes from reactants to products. These maps feature energy minima, corresponding to stable molecules (reactants, intermediates, and products), and saddle points, which represent the transition states that connect them.

Methodologies and Approaches:

Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to optimize the geometries of stationary points and calculate their energies. researchgate.netresearchgate.net More computationally intensive methods, like Møller-Plesset perturbation theory (MP2), can be used for higher accuracy in energy calculations. researchgate.net

Key Areas of Investigation:

Esterification and Amidation: The carboxylic acid group is a primary site for chemical modification. Computational models can simulate its conversion to esters or amides by mapping the reaction pathways with alcohols or amines. This involves identifying the transition states for the addition-elimination mechanism, providing insights into the reaction kinetics and the influence of the dichlorophenyl and fluorophenyl rings on the reactivity of the carboxyl group.

Decarboxylation: The thermal or catalytic removal of the carboxyl group is another potential transformation. Computational studies can determine the activation energy for this process, helping to understand the compound's stability.

Nucleophilic Aromatic Substitution: The halogenated phenyl rings can potentially undergo nucleophilic aromatic substitution. Theoretical models can predict the feasibility of such reactions by calculating the activation barriers for the attack of a nucleophile and the departure of a halide ion. The positions of the chlorine and fluorine atoms significantly influence the regioselectivity of these reactions.

Transition State Analysis:

A crucial aspect of modeling reaction mechanisms is the characterization of transition states. A true transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. This is confirmed by vibrational frequency analysis, where a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, a key parameter in determining the reaction rate.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including optical switching and data storage. Organic molecules with extended π-conjugated systems and electron donor-acceptor groups often exhibit significant NLO responses. The presence of aromatic rings and halogen substituents in this compound suggests it may possess interesting NLO properties.

Theoretical Background:

The NLO response of a molecule is described by its hyperpolarizability. When a molecule is subjected to a strong electric field, such as that from a laser, its induced dipole moment can have non-linear components. The first hyperpolarizability (β) is a measure of the second-order NLO response.

Computational Calculations:

Computational chemistry allows for the prediction of NLO properties through the calculation of hyperpolarizability. DFT methods are commonly used for this purpose. The calculations typically involve:

Geometry Optimization: The molecular geometry is optimized to find its lowest energy conformation.

Property Calculation: The dipole moment (μ), polarizability (α), and first hyperpolarizability (β) are calculated. These calculations are often performed using the finite field approach.

The magnitude of the first hyperpolarizability is influenced by several factors, including:

Intramolecular Charge Transfer (ICT): Molecules with electron-donating and electron-accepting groups separated by a π-conjugated system can exhibit significant ICT upon excitation, leading to large hyperpolarizability values. In this compound, the carboxylic acid group can act as an electron-withdrawing group, while the halogenated phenyl rings can modulate the electronic properties.

π-Conjugation: The two phenyl rings provide a degree of π-conjugation, which can be enhanced or hindered by the dihedral angle between the rings.

Substituent Effects: The chlorine and fluorine atoms are electron-withdrawing and can influence the charge distribution and NLO response of the molecule.

Expected NLO Properties:

While specific experimental or calculated NLO data for this compound are not available, studies on similar molecules provide valuable insights. Research on A-D-A (acceptor-donor-acceptor) type organic molecules has shown that extending the conjugation length and modifying side groups with strong electronegativity can enhance the NLO response. nih.gov Theoretical investigations of various organic dyes have demonstrated that they can possess large hyperpolarizability values, making them suitable for NLO material development. scispace.com

The following table illustrates the type of data that would be generated from a computational study of the NLO properties of this compound. The values presented are hypothetical and for illustrative purposes only, as specific data for this compound is not currently published.

PropertySymbolHypothetical Value (a.u.)Method/Basis Set
Dipole Momentμ3.5B3LYP/6-311++G(d,p)
Mean Polarizabilityα250B3LYP/6-311++G(d,p)
First Hyperpolarizabilityβ1200B3LYP/6-311++G(d,p)

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Synthesis and Characterization of Derivatives and Analogues of 2 2,3 Dichlorophenyl 4 Fluorobenzoic Acid

Design Principles for Novel 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid Analogues

The design of novel analogues of this compound is guided by established medicinal chemistry principles to modulate its physicochemical and pharmacological properties. Key strategies include:

Isosteric and Bioisosteric Replacements: The chlorine and fluorine substituents can be replaced with other groups of similar size and electronic properties. For example, a chlorine atom could be replaced by a trifluoromethyl group (CF₃) to alter electronic properties while maintaining steric bulk. The fluorine atom could be substituted with other halogens or a cyano group to probe the effects on binding interactions and metabolic stability.

Scaffold Hopping and Ring Variation: The phenyl rings can be replaced with other aromatic or heteroaromatic systems. For instance, replacing the dichlorophenyl ring with a dichloropyridyl ring would introduce a nitrogen atom, potentially altering solubility, hydrogen bonding capacity, and metabolic profile.

Substituent Modification: Introducing additional substituents on either aromatic ring can be used to fine-tune properties. For example, adding electron-donating groups like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups like nitro (-NO₂) can systematically alter the electronic distribution of the molecule, which can in turn influence its reactivity and biological interactions.

Homologation: The distance between the two aromatic rings or the carboxylic acid and the phenyl ring can be varied by introducing linker atoms or groups. This can be used to optimize the spatial orientation of the key functional groups for interaction with a biological target.

Synthetic Strategies for Libraries of this compound Derivatives

The synthesis of libraries of this compound derivatives can be achieved through various functionalization strategies targeting the carboxylic acid, the aromatic rings, or the halogen atoms.

A primary method for creating the biaryl core of this compound is through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. For instance, 4-fluoro-2-bromobenzoic acid can be coupled with 2,3-dichlorophenylboronic acid in the presence of a palladium catalyst.

Functionalization of the Carboxylic Acid: The carboxylic acid group is a versatile handle for derivatization. Standard organic reactions can be employed to generate a wide array of derivatives:

Amide formation: Coupling the carboxylic acid with a diverse range of primary and secondary amines using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can produce a library of amides.

Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) or via the corresponding acyl chloride can yield a library of esters.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be further functionalized.

Functionalization of the Aromatic Rings: Electrophilic aromatic substitution reactions can be used to introduce additional substituents on the aromatic rings, although the existing deactivating groups (halogens, carboxylic acid) may require harsh reaction conditions. The positions of substitution will be directed by the existing substituents.

Modification of Halogen Atoms: While generally less facile, nucleophilic aromatic substitution of the chlorine or fluorine atoms can be achieved with potent nucleophiles under specific conditions, particularly if the ring is activated by other electron-withdrawing groups.

A hypothetical synthetic scheme for generating a library of derivatives is presented below:

Starting MaterialReagent/ConditionFunctional Group TargetedProduct Class
This compoundSOCl₂, then R¹R²NHCarboxylic acidAmides
This compoundH₂SO₄, R¹OHCarboxylic acidEsters
This compoundLiAlH₄Carboxylic acidAlcohols
This compoundHNO₃, H₂SO₄Aromatic RingNitro derivatives

Advanced Characterization of Derived Compounds and Structural Variations

The characterization of novel derivatives of this compound relies on a suite of modern analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and chemical environment of protons. The aromatic region will show complex splitting patterns due to coupling between protons on the two phenyl rings.

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbons attached to fluorine and chlorine will be characteristic.

¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing a distinct signal for the fluorine atom, with its chemical shift and coupling constants offering valuable structural information.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. The characteristic C=O stretch of the carboxylic acid (or its amide/ester derivatives) and C-Cl and C-F bond vibrations will be prominent.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the dihedral angle between the two phenyl rings. eurjchem.com

The following table illustrates the expected characterization data for a hypothetical derivative, 2-(2,3-Dichlorophenyl)-4-fluorobenzamide.

TechniqueExpected Data
¹H NMR Aromatic protons (7-8 ppm), Amide protons (broad singlet, variable ppm)
¹³C NMR Carbonyl carbon (~160-170 ppm), Aromatic carbons (110-140 ppm)
¹⁹F NMR Singlet or doublet of doublets around -110 to -120 ppm
HRMS Molecular ion peak corresponding to the exact mass of C₁₃H₈Cl₂FNO, with the characteristic isotopic pattern for two chlorine atoms.
IR (cm⁻¹) N-H stretch (~3300), C=O stretch (~1650), C-F stretch (~1200), C-Cl stretch (~750)

Structure-Reactivity Relationships within Series of this compound Derivatives

The reactivity of derivatives of this compound is influenced by the electronic and steric effects of the substituents on the aromatic rings.

Steric Effects: The two chlorine atoms on one phenyl ring, particularly the one at the ortho position, create significant steric hindrance. This can restrict the rotation around the C-C bond connecting the two phenyl rings, potentially leading to atropisomerism (see section 6.5). This steric hindrance can also influence the reactivity of the carboxylic acid group by making it less accessible to bulky reagents.

A study of a series of analogues where the substituents are systematically varied can reveal quantitative structure-reactivity relationships (QSRR). For example, a Hammett plot could be constructed by correlating the pKa values of a series of derivatives with different substituents on the 4-fluorophenyl ring with the Hammett substituent constants (σ).

Stereochemical Aspects and Chiral Derivatization of this compound

The presence of bulky substituents at the ortho positions of the biaryl linkage in this compound introduces the possibility of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. If the energy barrier to rotation is high enough, the two enantiomeric conformers can be isolated.

Chiral Derivatization: The carboxylic acid functional group provides a convenient handle for chiral derivatization to separate and analyze the potential atropisomers. nih.gov By reacting the racemic carboxylic acid with a chiral resolving agent (e.g., a chiral amine or alcohol), a pair of diastereomers is formed. These diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention time) and can be separated by techniques like fractional crystallization or chromatography. Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original acid. Commonly used chiral derivatizing agents include (R)- or (S)-α-methylbenzylamine.

Chiral Chromatography: Alternatively, the enantiomers of this compound and its derivatives can be separated using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase. This analytical technique can also be used to determine the enantiomeric excess of a sample.

The study of the stereochemistry of this class of compounds is crucial, as different enantiomers can have distinct biological activities and pharmacological profiles. nih.gov

Advanced Chemical and Material Applications of 2 2,3 Dichlorophenyl 4 Fluorobenzoic Acid Non Clinical

2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylic acid group on this compound makes it a prime candidate for use as a ligand in coordination chemistry. The carboxylate moiety can coordinate to metal ions to form discrete metal-organic complexes or extended structures known as Metal-Organic Frameworks (MOFs).

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of a MOF, such as pore size, stability, and functionality, are directly influenced by the geometry and chemical nature of the ligand. nih.gov Fluorinated ligands, in particular, are of growing interest for creating MOFs with unique gas separation properties and enhanced stability. rsc.org

While no MOFs using this compound as the primary ligand have been documented, analogous halogenated and functionalized benzoic acids have been successfully employed. For instance, a 3D porous perchlorinated MOF, LIFM-26, was synthesized using a perchlorinated dicarboxylate to link iron centers, demonstrating excellent performance in CO2 capture and methane (B114726) purification. nih.gov Similarly, 3-nitro-4-(pyridin-4-yl)benzoic acid has been used to create novel cadmium and nickel MOFs with interesting topologies and photoluminescence properties. nih.gov The presence of chlorine and fluorine atoms on the phenyl rings of this compound could impart hydrophobicity and specific electronic properties to the pores of a hypothetical MOF, potentially making it suitable for selective gas adsorption or as a catalyst support.

Table 1: Examples of MOFs Constructed from Functionalized Benzoic Acid Ligands

MOF Name/Reference Metal Center Ligand Key Properties/Applications
LIFM-26 nih.gov Iron (Fe) Perchlorinated linear dicarboxylate High porosity, good thermal/chemical stability, CO2/fluorocarbon capture
MOF (1) nih.gov Cadmium (Cd) 3-nitro-4-(pyridin-4-yl)benzoic acid 3D framework with dia topology, photoluminescence
MOF (2) nih.gov Cadmium (Cd) 3-nitro-4-(pyridin-4-yl)benzoic acid Non-interpenetrating 3D framework, CO2/N2 separation selectivity

Utilization of this compound as a Building Block in Organic Synthesis beyond its direct preparation

In organic synthesis, molecules like this compound are considered valuable "building blocks". fluorochem.co.uk These are functionalized molecules that serve as foundational components for assembling more complex molecular architectures. The strategic incorporation of fluorine, in particular, can significantly alter a molecule's properties, including metabolic stability and lipophilicity, which is crucial in the development of pharmaceuticals and agrochemicals. nbinno.com

Halogenated benzoic acids are important intermediates for producing a variety of compounds. google.com For example, 2-Chloro-4-fluorobenzoic acid has been used in the synthesis of 2-(2-chloro-4-fluorophenyl)-benzothiazole. The specific arrangement of chloro and fluoro substituents on this compound provides a unique scaffold that synthetic chemists can exploit. The carboxylic acid group can be converted into a wide range of other functional groups (e.g., esters, amides, acyl chlorides), while the halogenated phenyl rings can participate in cross-coupling reactions (like Suzuki or Heck reactions) to form even larger, more complex systems. These transformations could lead to the synthesis of novel drug candidates, materials with specific electronic properties, or specialized polymers.

Applications of this compound in Supramolecular Chemistry and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov The structure of this compound contains several features that are highly relevant to supramolecular chemistry.

The carboxylic acid group is a robust and predictable hydrogen bond donor and acceptor, often forming dimeric "synthons" that link molecules together. Beyond this primary interaction, the chlorine and fluorine atoms can participate in weaker, yet structurally significant, non-covalent interactions known as halogen bonds. nih.govmdpi.com These interactions, where a halogen atom acts as an electrophilic species, can influence the packing of molecules in a crystal lattice, leading to specific architectures and material properties. nih.govresearchgate.net

Studies on simpler chlorobenzoic acids have shown their ability to form complex supramolecular assemblies through a combination of hydrogen bonding and other non-covalent forces. doaj.orgresearchgate.net Research on ortho-substituted benzoic acids reveals that even small changes, like substituting a methyl group for a chlorine atom, can lead to different crystal packing arrangements. rsc.org The interplay between the strong carboxylic acid hydrogen bonds and the more subtle C-H···F, C-H···Cl, and potential halogen bonds in this compound could be exploited to engineer novel co-crystals and materials with tailored physical properties.

Potential Use of this compound in Polymer Science or Material Design

The rigid, halogenated bi-aryl structure of this compound makes it an interesting candidate for incorporation into high-performance polymers. After conversion to a suitable derivative (like an acyl chloride or ester), it could be used as a monomer in the synthesis of polyesters or polyamides.

The presence of multiple halogen atoms would likely impart several desirable properties to the resulting polymer, including:

Thermal Stability: The strong carbon-halogen and aromatic carbon-carbon bonds would contribute to a high decomposition temperature.

Chemical Resistance: Halogenated polymers are often resistant to chemical attack.

Flame Retardancy: Chlorine atoms are known to confer flame-retardant properties.

Low Dielectric Constant: The fluorine atom could lower the polymer's dielectric constant, making it potentially useful in microelectronics applications.

While direct polymerization of this specific molecule is not reported, the use of fluorinated building blocks in materials science is a well-established strategy for creating advanced polymers and liquid crystals with unique electronic and thermal properties. nbinno.com

Role of this compound in Analytical Chemistry (e.g., as a derivatizing agent or standard)

In analytical chemistry, well-characterized compounds can serve as standards for method development and quality control. Given its unique structure and mass, this compound could potentially be used as an internal or external standard in chromatographic techniques like HPLC or GC-MS, particularly for the analysis of related halogenated aromatic compounds.

Furthermore, the carboxylic acid functionality allows it to be used as a derivatizing agent. For example, it could be reacted with alcohols or amines to form esters or amides. If the target analyte lacks a chromophore or is not easily ionizable for mass spectrometry, converting it into a derivative of this compound could enhance its detectability, especially in techniques utilizing electron-capture detection (ECD), which is highly sensitive to halogenated compounds.

Conclusion and Future Research Directions for 2 2,3 Dichlorophenyl 4 Fluorobenzoic Acid

Synthesis and Reactivity Outlook for 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid

The construction of the biaryl bond is a cornerstone of modern organic synthesis. fiveable.me For a sterically hindered and electronically complex molecule such as this compound, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, present the most viable synthetic strategy. rsc.orgnih.govresearchgate.net This approach offers high functional group tolerance and is generally carried out under mild conditions. fiveable.mediva-portal.org

A prospective synthetic route would likely involve the coupling of a 2,3-dichlorophenyl boronic acid with a suitable 2-halo-4-fluorobenzoic acid derivative. The choice of coupling partners and optimization of reaction conditions would be crucial to overcome potential steric hindrance from the ortho-substituents.

Table 1: Proposed Suzuki-Miyaura Coupling Reaction for Synthesis

Reactant 1Reactant 2CatalystBaseSolventProduct
2,3-Dichlorophenylboronic acidMethyl 2-bromo-4-fluorobenzoatePd(PPh₃)₄K₂CO₃Toluene/WaterMethyl 2-(2,3-Dichlorophenyl)-4-fluorobenzoate
2-Bromo-4-fluorobenzoic acid2,3-Dichlorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/WaterThis compound

This table presents hypothetical reaction conditions based on common practices for Suzuki-Miyaura coupling reactions.

The reactivity of this compound is dictated by its functional groups: the carboxylic acid and the two halogenated aromatic rings. The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. The aromatic rings' reactivity towards electrophilic substitution will be influenced by the directing effects of the chloro, fluoro, and carboxylic acid groups. Future research could explore these transformations to create a library of derivatives. Additionally, decarboxylative halogenation could be an interesting avenue to explore, potentially leading to novel polychlorinated-fluorinated biphenyls. acs.orgnih.gov

Advancements in Spectroscopic and Computational Analysis of this compound

The structural elucidation of this compound would rely on a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide information on the aromatic protons, with their chemical shifts and coupling constants being indicative of their positions relative to the substituents. ¹³C NMR would be crucial for identifying all carbon atoms in the molecule, including the quaternary carbons of the biphenyl (B1667301) linkage and those bearing the halogen substituents. osti.gov

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as absorptions corresponding to the C-Cl and C-F bonds and the aromatic C-H and C=C bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula. The fragmentation pattern could provide insights into the molecule's structure, particularly the cleavage of the biphenyl bond and the loss of halogen atoms.

Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool for complementing experimental data. orientjchem.orgmdpi.commwjscience.com DFT calculations could be employed to:

Predict the molecule's three-dimensional geometry, including the dihedral angle between the two aromatic rings, which is a key determinant of its conformational properties. nih.gov

Simulate vibrational (IR) and NMR spectra to aid in the assignment of experimental data.

Calculate electronic properties such as the electrostatic potential surface, which can provide insights into the molecule's reactivity and intermolecular interactions.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR Aromatic protons in the range of 7.0-8.2 ppm, showing complex splitting patterns due to H-H and H-F coupling.
¹³C NMR Signals for 13 distinct carbon atoms, with those bonded to halogens showing characteristic shifts. The carboxylic carbon would be expected around 165-175 ppm.
IR (cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1700), C-F stretch (~1200-1250), C-Cl stretch (~700-800).
Mass Spec (EI) Molecular ion peak showing a characteristic isotopic pattern due to the two chlorine atoms.

This table contains hypothetical data based on typical values for similar compounds.

Unexplored Avenues in the Chemical Applications of this compound

The unique substitution pattern of this compound makes it an intriguing candidate for various applications, primarily in medicinal chemistry and materials science. Biphenyl carboxylic acids are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ajgreenchem.comajgreenchem.com The presence of dichlorophenyl and fluorobenzoyl moieties could lead to novel pharmacological profiles.

Future research could focus on synthesizing derivatives of this compound and screening them for biological activity. For instance, its use as a scaffold could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors. ajgreenchem.com

In materials science, the rigidity and potential for liquid crystallinity of the biphenyl core are valuable properties. The specific halogenation pattern could influence properties such as thermal stability and dielectric constant, making derivatives of this compound potentially useful in the development of liquid crystals, polymers, or specialty dyes.

Broader Implications of Research on this compound within Fundamental Chemical Sciences

The study of a molecule like this compound, while specific, has broader implications for fundamental chemical sciences. Research into its synthesis would contribute to the ever-expanding toolkit of cross-coupling methodologies, particularly for the construction of sterically hindered biaryls. nih.govacs.org

A detailed analysis of its structure and reactivity would enhance our understanding of structure-property relationships in halogenated aromatic systems. The interplay of steric and electronic effects of the multiple halogen substituents on the conformation and reactivity of the biaryl system is of fundamental interest. This knowledge is transferable to the design of other complex organic molecules with tailored properties.

Furthermore, the exploration of its potential applications feeds into the larger goal of discovering new molecules with beneficial properties for society, whether as new pharmaceuticals, advanced materials, or agrochemicals. ajgreenchem.comresearchgate.net The synthesis and characterization of such novel chemical entities are essential for pushing the boundaries of chemical innovation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,3-dichlorophenyl)-4-fluorobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or Ullmann-type reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and fluorinated boronic acids. Reaction conditions such as solvent polarity (e.g., DMF or DMSO), temperature (80–120°C), and base (e.g., K₂CO₃) critically affect yields. For example, polar aprotic solvents enhance nucleophilic substitution rates, while higher temperatures accelerate coupling efficiency .
  • Data Consideration : Monitor intermediates via TLC or HPLC to optimize stepwise reactions. Yields >70% are achievable with rigorous exclusion of moisture .

Q. How can NMR and mass spectrometry characterize the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Fluorine and chlorine substituents induce distinct splitting patterns. The carboxylic proton (δ ~12 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm regiochemistry.
  • HRMS : Use ESI or EI modes to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 250.65 for C₁₃H₈Cl₂FO₂). Cross-validate with computational tools like Gaussian for expected isotopic patterns .

Q. What analytical methods ensure purity for biological assays?

  • Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity >95% is essential for reliable bioactivity data. Residual solvents (e.g., DMF) should be quantified via GC-MS to meet ICH guidelines .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dichlorophenyl group influence interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model binding affinities. The chlorine atoms enhance hydrophobic interactions, while the fluorine atom may alter electron density at the benzoic acid moiety, affecting hydrogen bonding. Compare with analogs lacking substituents (e.g., 4-fluorobenzoic acid) to isolate effects .
  • Data Contradiction Note : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH affecting ionization of the carboxylic group). Standardize buffer systems (e.g., PBS at pH 7.4) .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound?

  • Methodological Answer :

Meta-analysis : Compare datasets across studies, focusing on assay type (e.g., cell-free vs. cell-based). For example, conflicting cytotoxicity results may stem from cell permeability differences.

Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate compound stability under assay conditions .

Q. How can computational QSAR models guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Use Schrödinger’s QikProp to predict logP (target ~3.5 for balanced solubility/permeability) and PSA (<90 Ų for CNS penetration). Introduce electron-withdrawing groups (e.g., -CF₃) to modulate metabolic stability .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

  • Methodological Answer : Pilot-scale reactions often face issues with exothermic coupling steps. Use flow chemistry (e.g., microreactors) to control heat dissipation. Purify via recrystallization (ethanol/water) rather than column chromatography for cost efficiency .

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